molecular formula C20H18ClN3O3S2 B2552447 N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954018-49-6

N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2552447
CAS No.: 954018-49-6
M. Wt: 447.95
InChI Key: MCIZKMVMFBNXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-acetamide hybrid compound characterized by a central thiazole ring substituted with a 2-methoxyphenylamino-acetyl group at the 4-position and a thioether-linked acetamide moiety at the 2-position. This structural framework is common in medicinal chemistry for targeting enzymes such as matrix metalloproteinases (MMPs), α-glucosidase, or P-glycoprotein (P-gp) inhibitors, as seen in related compounds . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, with structural validation via NMR, IR, and mass spectrometry .

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c1-27-17-5-3-2-4-16(17)24-18(25)10-15-11-28-20(23-15)29-12-19(26)22-14-8-6-13(21)7-9-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIZKMVMFBNXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C18H19ClN2O2S
  • Molecular Weight : 364.87 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from structural information.

1. Anticancer Activity

Research has indicated that thiazole-based compounds exhibit significant anticancer properties. Specifically, derivatives containing the thiazole moiety have shown cytotoxic effects against various cancer cell lines.

  • Case Study : A study on related thiazole compounds demonstrated that modifications in the structure significantly influenced their cytotoxicity. For instance, compounds with a piperazine or piperidine ring exhibited enhanced activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values as low as 2.32 µg/mL for the most potent derivatives .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 modulation
4iHepG22.32Cell cycle arrest at S and G2/M phases

The presence of electron-donating groups on the phenyl ring was noted to enhance activity, suggesting a structure-activity relationship that could guide future synthesis .

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound may share similar characteristics with other thiazole-containing structures that have shown promising antibacterial effects.

  • Research Findings : A study highlighted that certain thiazole derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-releasing substituents on the aromatic rings was crucial for enhancing antimicrobial efficacy .
CompoundActivity TypeStandard Comparison
43aAntibacterialComparable to norfloxacin

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as increasing the Bax/Bcl-2 ratio and activating caspases.
  • Cell Cycle Arrest : It has been observed that certain derivatives can cause cell cycle arrest at critical phases, thereby inhibiting cancer cell proliferation.
  • Antimicrobial Mechanisms : The exact mechanisms for antimicrobial action are less well-defined but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Thiazole/Acetamide) MW (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound 4-Cl-phenyl, 2-methoxyphenylamino ~470* Not reported Thioether, amide, thiazole -
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-Ph, piperazine 408.52 281–282 Piperazine, methoxyphenyl
2-((4-Chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6) 4-Cl-phenyl, coumarin ~435* 206–211 Coumarin, chloroaryl
N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide (9a) Chlorothiophene, sulfamoyl C19H14ClN6O8S2 135–137 Sulfamoyl, pyrrole
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (4) Bromophenyl, piperazine-chlorophenyl ~650* Not reported Piperazine, bromoaryl

Notes:

  • MW : The target compound’s molecular weight is estimated based on structural analogs (e.g., compound 16 in has MW 408.52; addition of Cl and methoxy groups increases MW).
  • Melting Points : Compounds with piperazine or sulfamoyl groups (e.g., 16, 9a) exhibit lower melting points (135–282°C) compared to coumarin hybrids (206–211°C), likely due to increased conformational flexibility .
  • Bioactivity : Piperazine derivatives (e.g., compound 4) show enhanced P-gp inhibition (56–106.6% increase in paclitaxel bioavailability) due to their bulkier substituents, while coumarin-thiazole hybrids (e.g., compound 6) demonstrate α-glucosidase inhibition .

Anticancer and Enzyme Inhibition

  • Piperazine Derivatives : Compound 4 () and analogs (e.g., compounds 13–18 in ) show MMP and P-gp inhibition. The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to compound 14 (4-Cl-phenyl, 79% yield) in .
  • Coumarin-Thiazole Hybrids : Compound 6 () exhibits α-glucosidase inhibition (IC₅₀ ~12 µM), attributed to the coumarin moiety’s planar structure and hydrogen-bonding capacity. The target compound lacks this moiety but may compensate with the 2-methoxyphenyl group’s electron-donating effects.
  • Antimicrobial Sulfamoyl Derivatives : Compound 9a () shows moderate activity against S. aureus (MIC 16 µg/mL), suggesting that sulfamoyl groups enhance membrane penetration. The target compound’s thioether linkage may similarly improve bioavailability.

Pharmacokinetic Properties

  • Piperazine derivatives (e.g., compound 4) significantly improve oral bioavailability of co-administered drugs (e.g., paclitaxel) by inhibiting P-gp efflux . The target compound’s 4-chlorophenyl and methoxyphenyl groups may synergize for similar effects.
  • Thiophene-containing analogs (e.g., 9a–9d in ) exhibit lower metabolic stability due to sulfur oxidation, whereas the target compound’s thioether group may offer improved resistance to hepatic degradation.

Q & A

Q. Q: What are the standard synthetic routes for preparing N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

A: The compound is typically synthesized via multi-step condensation and substitution reactions. A common approach involves:

Thiazole ring formation : Reacting 2-amino-4-substituted thiazoles with chloroacetyl chloride in dimethylformamide (DMF) or toluene under reflux to form the thiazole-acetamide core .

Thioether linkage : Introducing a thio group by reacting the thiazole intermediate with a mercapto-containing compound (e.g., thiourea) in ethanol or acetone, catalyzed by triethylamine or K₂CO₃ .

Final substitution : Coupling with 2-methoxyphenyl isocyanate or chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at room temperature for 12–24 hours, monitored via TLC .
Key characterization : Use MS (FAB) for molecular weight confirmation and elemental analysis (e.g., C=66.48%, H=5.09%) to verify purity .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

A: Critical factors include:

  • Catalyst selection : Triethylamine enhances nucleophilic substitution efficiency compared to K₂CO₃, reducing side reactions .
  • Solvent choice : Dry acetone minimizes hydrolysis of chloroacetyl intermediates, while DMF accelerates thiazole ring closure .
  • Temperature control : Reflux (80–100°C) for thiazole formation vs. room temperature for thioether coupling to prevent decomposition .
  • Purification : Recrystallization from ethanol or methanol improves purity (>95%) .

Basic Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure and purity of this compound?

A: Standard protocols include:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+1]+ = 416.15) .
  • Elemental analysis : Validate stoichiometry (e.g., C=66.48% calculated vs. 66.41% observed) .
  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and thiazole carbons .

Advanced Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies in elemental analysis or biological activity data across studies?

A:

  • Elemental analysis mismatches : Recheck stoichiometric ratios of reactants or use high-resolution MS to rule out isotopic interference .
  • Biological activity variations :
    • Compare assay conditions (e.g., microbial strains, IC₅₀ protocols) .
    • Validate via dose-response curves and control compounds (e.g., benzimidazole analogs) .
  • Structural validation : Use X-ray crystallography (as in ) to confirm stereochemistry and rule out polymorphic effects.

Biological Activity Profiling

Q. Q: What methodologies are used to evaluate the antimicrobial or anticancer potential of this compound?

A:

  • Antimicrobial assays :
    • Broth microdilution (MIC) against Candida spp. or Staphylococcus aureus .
    • Zone-of-inhibition tests with agar plates .
  • Anticancer screening :
    • MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How do substitutions on the thiazole or acetamide moieties influence bioactivity?

A:

  • Thiazole modifications :
    • Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency by increasing membrane permeability .
    • Bulky substituents (e.g., diphenylamino) reduce solubility but improve target binding .
  • Acetamide variations :
    • Methoxy groups improve pharmacokinetics by reducing metabolic degradation .
    • Thioether linkages increase rigidity, favoring interaction with enzyme active sites (e.g., Candida CYP51) .

Crystallographic and Conformational Analysis

Q. Q: How can X-ray crystallography aid in understanding the compound’s bioactivity?

A:

  • Key findings from :
    • The dichlorophenyl and thiazole rings are twisted at 61.8°, creating a planar bioactive conformation.
    • N–H⋯N hydrogen bonds stabilize dimeric structures, critical for enzyme inhibition.
  • Method : Grow single crystals in methanol/acetone (1:1) and analyze with Cu-Kα radiation (λ=1.5418 Å).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.